5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
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Overview
Description
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a methoxy group and a piperidine-1-carbonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid typically involves a multi-step process:
Formation of the Piperidine-1-carbonyl Phenyl Intermediate: This step involves the reaction of piperidine with a suitable phenyl derivative under controlled conditions to form the piperidine-1-carbonyl phenyl intermediate.
Methoxylation: The intermediate is then subjected to methoxylation, where a methoxy group is introduced onto the benzoic acid core.
Final Coupling: The methoxylated benzoic acid is then coupled with the piperidine-1-carbonyl phenyl intermediate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of 5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.
Reduction: Formation of 5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine-1-carbonyl group may play a crucial role in binding to these targets, while the methoxy group can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Lacks the piperidine-1-carbonyl phenyl group.
2-[4-(Piperidine-1-carbonyl)phenyl]benzoic acid: Lacks the methoxy group.
5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid: Hydroxyl group instead of methoxy group.
Uniqueness
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is unique due to the presence of both the methoxy group and the piperidine-1-carbonyl phenyl group, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-16-9-10-17(18(13-16)20(23)24)14-5-7-15(8-6-14)19(22)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUTXIZVUQIJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692294 |
Source
|
Record name | 4-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-12-3 |
Source
|
Record name | 4-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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